molecular formula C13H17FN2O3 B2392295 N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920393-38-0

N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B2392295
CAS No.: 920393-38-0
M. Wt: 268.288
InChI Key: AFWPYFVOGLXZSK-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is a chemical compound that has garnered interest in

Biological Activity

N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and neuropharmacology. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its oxalamide backbone, which is modified with a 4-fluorobenzyl group and a methoxypropan-2-yl substituent. This structure is believed to contribute to its biological activity through various mechanisms, including interactions with specific biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable antitumor and neuropharmacological activities. Below are key findings from recent studies:

Antitumor Activity

A variety of studies have evaluated the antitumor potential of this compound, particularly against breast cancer cell lines such as MCF-7 and T47D. The following table summarizes the findings related to its cytotoxic effects:

Cell Line IC50 (μM) Mechanism of Action
MCF-71.42Induction of apoptosis and cell cycle arrest
T47D1.92Inhibition of proliferation
K5622.92Modulation of signaling pathways

These results indicate that this compound has significant growth inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

In addition to its antitumor properties, the compound has been investigated for its effects on neurotransmitter systems, particularly the dopamine transporter (DAT). Studies show that modifications in the structure can enhance selectivity and potency towards DAT, which is crucial for treating disorders such as Parkinson's disease and schizophrenia.

Case Studies

  • Antitumor Efficacy in Vivo : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
  • Neurotransmitter Interaction : In a behavioral study using rodent models, administration of the compound showed improvements in motor function and reduced symptoms associated with dopamine depletion, indicating its potential role as a therapeutic agent in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Signal Transduction Modulation : It may interfere with key signaling pathways involved in cell proliferation and survival.
  • Selective Binding : Enhanced binding affinity for DAT suggests it could modulate dopaminergic signaling effectively.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(1-methoxypropan-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-9(8-19-2)16-13(18)12(17)15-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWPYFVOGLXZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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